molecular formula C24H29FO6 B042016 9beta,11beta-Fluocinolone acetonide CAS No. 68352-03-4

9beta,11beta-Fluocinolone acetonide

Cat. No.: B042016
CAS No.: 68352-03-4
M. Wt: 432.5 g/mol
InChI Key: BYWOITQBHUGMQO-CHWIRLIISA-N
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Description

9beta,11beta-Fluocinolone acetonide is a synthetic corticosteroid widely used in dermatology to treat various skin conditions. It is known for its potent anti-inflammatory and immunosuppressive properties, making it effective in reducing inflammation and itching associated with skin disorders. This compound is classified under the Biopharmaceutics Classification System (BCS) as a Class II drug, indicating low solubility and high permeability .

Mechanism of Action

Target of Action

9beta,11beta-Fluocinolone acetonide, also known as UNII-E2H69G2KP3, is a corticosteroid . Corticosteroids are primarily targeted at the glucocorticoid receptor (GR), a type of nuclear receptor that is present inside almost every cell in the body . The GR regulates genes controlling the development, metabolism, and immune response .

Mode of Action

As a corticosteroid, this compound acts by inhibiting the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, collagen deposition, and scar formation . This is achieved through the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the inflammatory response pathway . By binding to the glucocorticoid receptor, it interferes with the function of various components of the inflammatory response, thereby reducing inflammation and immune response .

Pharmacokinetics

Pharmacokinetic analyses have shown that the Fluocinolone acetonide implant releases a submicrogram (0.2 µg/day) dose of fluocinolone acetonide, providing steady-state human aqueous concentrations of approximately 1 ng/mL . This 3-year duration of release, with near-zero order kinetic profile, is currently possible only with non-bioerodable technology .

Result of Action

The result of the action of this compound is the reduction of inflammation and immune response . This makes it effective in treating a variety of conditions, including skin conditions, eczematous otitis externa, diabetic macular edema, and non-infectious uveitis of the posterior segment of the eye .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s overall health status, and individual genetic factors can all impact the effectiveness and stability of the drug . .

Biochemical Analysis

Biochemical Properties

9beta,11beta-Fluocinolone acetonide interacts with various enzymes and proteins in the body. As a corticosteroid, it primarily interacts with the glucocorticoid receptor (GR), a type of nuclear receptor that is present inside cells . The interaction between this compound and the GR leads to changes in the transcription of certain genes, which in turn affects the production of proteins involved in inflammatory responses .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can reduce inflammation by inhibiting the production of various inflammatory cytokines and chemokines .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the GR. This binding forms a complex that then translocates to the nucleus, where it binds to specific DNA sequences called glucocorticoid response elements . This binding event modulates the transcription of target genes, leading to changes in the production of proteins that mediate inflammation, immune response, and various other physiological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . The compound is released at a steady rate, providing a constant concentration of the drug over an extended period . This steady-state release profile contributes to its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . At lower doses, it effectively reduces inflammation and related symptoms. At high doses, it may cause adverse effects, including suppression of the immune system .

Metabolic Pathways

The metabolic pathways of this compound are not fully understood. Like other corticosteroids, it is likely metabolized in the liver by cytochrome P450 enzymes .

Transport and Distribution

This compound is distributed throughout the body after administration . It is believed to be transported in the blood bound to plasma proteins, and it can accumulate in tissues, particularly in the liver .

Subcellular Localization

This compound, once inside the cell, primarily localizes to the cytoplasm where it binds to the GR . Upon binding, the this compound-GR complex translocates to the nucleus, where it exerts its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9beta,11beta-Fluocinolone acetonide involves multiple steps, starting from the basic steroid structure. One common method includes the fluorination of the steroid nucleus followed by acetonide formation. The reaction conditions typically involve the use of fluorinating agents and acetonide-forming reagents under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound often employs advanced techniques such as nano-emulsion formulations and nanoparticulate systems. For instance, nano-emulsions containing 0.01% this compound are prepared using oils (e.g., castor oil, olive oil), surfactants (e.g., Tween 20, Tween 80), and co-surfactants (e.g., PEG 400, PEG 200) through ultra-sonication methods . Additionally, Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are prepared using thin film hydration methods to enhance ocular bioavailability .

Chemical Reactions Analysis

Types of Reactions: 9beta,11beta-Fluocinolone acetonide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

9beta,11beta-Fluocinolone acetonide has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies involving corticosteroid synthesis and modification.

    Biology: It is used to study the effects of corticosteroids on cellular processes and gene expression.

    Medicine: It is extensively used in dermatological formulations to treat inflammatory skin conditions such as eczema and psoriasis.

    Industry: It is used in the formulation of topical and ocular drug delivery systems to enhance drug bioavailability and efficacy.

Comparison with Similar Compounds

  • Triamcinolone acetonide
  • Dexamethasone
  • Betamethasone

Comparison: 9beta,11beta-Fluocinolone acetonide is unique due to its high potency and specific structural modifications, such as the presence of fluorine atoms and acetonide groups. These modifications enhance its anti-inflammatory and immunosuppressive properties compared to other corticosteroids . For instance, while triamcinolone acetonide and dexamethasone are also potent corticosteroids, this compound exhibits superior efficacy in certain dermatological applications .

Properties

IUPAC Name

(1S,3S,5S,6S,10R,12S,13S,15S,21S)-15-fluoro-6-(2-hydroxyacetyl)-5,8,8,21-tetramethyl-2,7,9-trioxahexacyclo[11.8.0.01,3.05,12.06,10.016,21]henicosa-16,19-dien-18-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FO6/c1-20(2)29-18-9-13-14-8-16(25)15-7-12(27)5-6-21(15,3)23(14)19(30-23)10-22(13,4)24(18,31-20)17(28)11-26/h5-7,13-14,16,18-19,26H,8-11H2,1-4H3/t13-,14-,16-,18+,19-,21-,22-,23+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWOITQBHUGMQO-CHWIRLIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C46C(O6)CC3(C2(O1)C(=O)CO)C)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@H]3[C@]4(O3)[C@H]([C@@H]1C[C@@H]5[C@]2(OC(O5)(C)C)C(=O)CO)C[C@@H](C6=CC(=O)C=C[C@]46C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68352-03-4
Record name (6α,9β,11β,16α)-9,11-Epoxy-6-fluoro-21-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68352-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9beta,11beta-Fluocinolone acetonide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068352034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9β,11β-epoxy-6α-fluoro-21-hydroxy-16α,17-(isopropylidene)dioxypregna-1,4-diene-3,20-dione
Source European Chemicals Agency (ECHA)
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Record name 9.BETA.,11.BETA.-FLUOCINOLONE ACETONIDE
Source FDA Global Substance Registration System (GSRS)
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